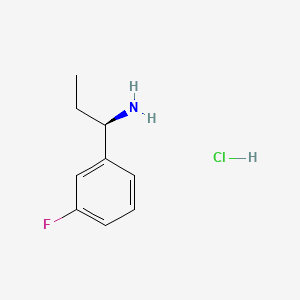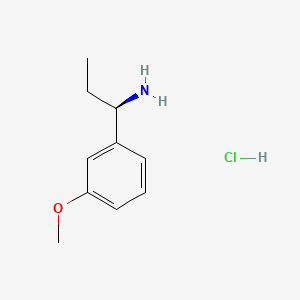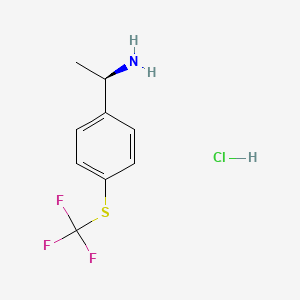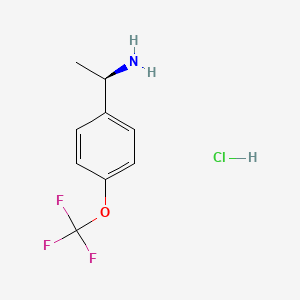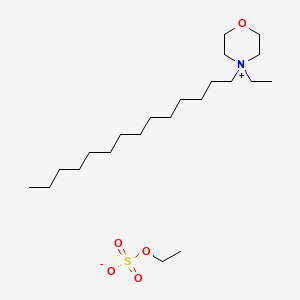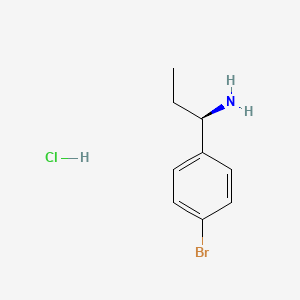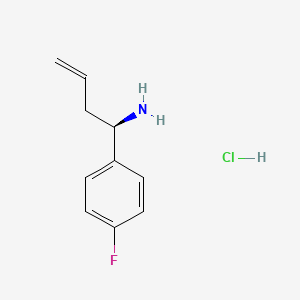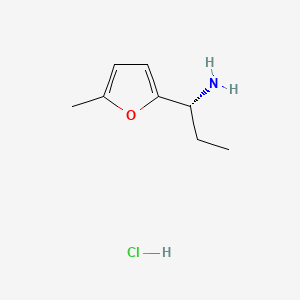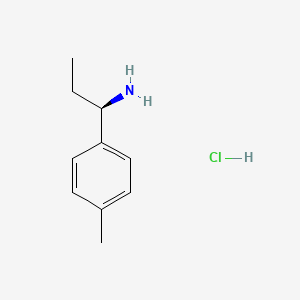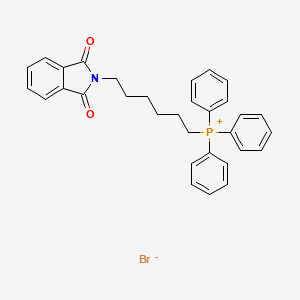
(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 1391355-45-5 . It has a molecular weight of 189.64 . This compound is used in scientific research, with applications ranging from studying biochemical pathways to developing new pharmaceutical treatments.
Molecular Structure Analysis
The IUPAC name of this compound is 4-[(1R)-1-amino-2-hydroxyethyl]phenol hydrochloride . Its InChI code is 1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis
“®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride” is a solid at room temperature . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Review and Potential Therapeutic Roles
Phenolic compounds, including chlorogenic acid and its derivatives, have been recognized for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating properties. These compounds modulate lipid metabolism and glucose in metabolic disorders, suggesting potential applications in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Their role in food safety as natural additives to replace synthetic antibiotics is also highlighted, suggesting their applicability in reducing medicinal costs and improving health outcomes (Naveed et al., 2018).
Bioavailability and Biological Activities
The bioavailability and bioactivities of phenolic compounds, including their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and antiplatelet aggregation properties, have been extensively studied. These studies underline the importance of further research to optimize the biological and pharmacological effects of phenolics, potentially leading to their practical use as natural safeguard food additives (Pei et al., 2016).
Environmental Applications and Bioremediation
Phenolic compounds play a significant role in environmental applications, particularly in the bioremediation of toxic contaminants. The enzymatic characteristics and catalytic mechanisms of natural enzymes and artificial nanozymes in removing and transforming phenolic contaminants have been explored, providing key directions for their applications in aquatic ecosystems and eco-environmental restoration (Chen et al., 2019).
Cosmeceutical Significance
The cosmeceutical potential of hydroxycinnamic acids and their derivatives has been investigated for their multifunctional ingredients for topical application. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects, suggesting their utility as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations (Taofiq et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKJBCPERBCDN-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

